molecular formula C23H21Cl2N3O2 B280420 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B280420
M. Wt: 442.3 g/mol
InChI Key: OMRFIMYKQSDBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been widely studied for its potential therapeutic applications. DMQX is a non-competitive antagonist of the glutamate receptor, which is involved in many important physiological processes, including learning and memory.

Mechanism of Action

4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a non-competitive antagonist of the glutamate receptor, which is involved in many important physiological processes, including learning and memory. By blocking the action of glutamate, 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can modulate the activity of neurons in the brain, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models, including changes in neurotransmitter levels, alterations in gene expression, and changes in neuronal activity. These effects are thought to underlie the therapeutic potential of 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for a variety of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has a number of advantages for use in laboratory experiments, including its potent and selective activity at the glutamate receptor, its well-characterized mechanism of action, and its ability to modulate neuronal activity in a precise and controlled manner. However, 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has a number of limitations, including its complex synthesis, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, including further studies of its therapeutic potential in neurological and psychiatric disorders, investigations of its mechanism of action at the molecular level, and development of new synthetic methods for the production of 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and related compounds. Other potential future directions include studies of the pharmacokinetics and pharmacodynamics of 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in humans, and investigations of its potential as a tool for studying the role of the glutamate receptor in normal and pathological brain function.

Synthesis Methods

The synthesis of 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2,3-dichlorophenylacetonitrile with methylamine, followed by a series of chemical reactions to produce the final product. The synthesis of 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, depression, and anxiety. 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have potent anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for drug-resistant epilepsy. 4-(2,3-dichlorophenyl)-2-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, and may have potential as a treatment for these disorders.

properties

Molecular Formula

C23H21Cl2N3O2

Molecular Weight

442.3 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H21Cl2N3O2/c1-12-6-5-11-26-22(12)28-23(30)18-13(2)27-16-9-4-10-17(29)20(16)19(18)14-7-3-8-15(24)21(14)25/h3,5-8,11,19,27H,4,9-10H2,1-2H3,(H,26,28,30)

InChI Key

OMRFIMYKQSDBHP-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CCC3)C

Origin of Product

United States

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